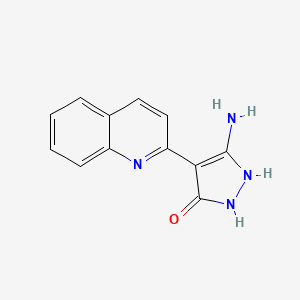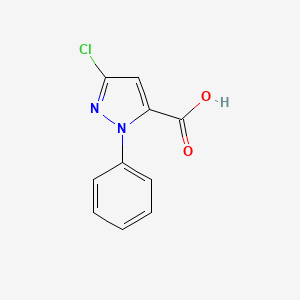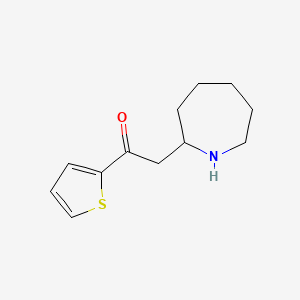
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one: is a compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides, which are the building blocks of DNA and RNA. This specific compound is characterized by the presence of an amino group at the 6th position and a dihydroxypropyl group at the 9th position of the purine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis often begins with a purine derivative.
Functional Group Introduction: The amino group is introduced at the 6th position through nucleophilic substitution reactions.
Dihydroxypropyl Group Addition: The dihydroxypropyl group is added at the 9th position using a suitable protecting group strategy to ensure selective functionalization.
Deprotection and Purification: The final compound is obtained by removing the protecting groups and purifying the product through techniques such as column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of carbonyl compounds.
Reduction: Reduction reactions can target the amino group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential role in cellular processes. Its structural similarity to nucleotides makes it a candidate for investigating DNA and RNA interactions, enzyme activities, and cellular signaling pathways.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its ability to interact with nucleic acids and proteins suggests it could be used in the development of antiviral, anticancer, or antimicrobial agents.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mécanisme D'action
The mechanism of action of 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, its structural similarity to nucleotides allows it to integrate into DNA or RNA strands, potentially disrupting replication or transcription processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-amino-9-(2,3-dihydroxypropyl)-7H-purine-8-thione
- 3-(6-amino-8-bromo-9H-purin-9-yl)propane-1,2-diol
- 3-(6-amino-8-mercapto-purin-9-yl)-propane-1,2-diol
Uniqueness
Compared to similar compounds, 6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8(9H)-one stands out due to its specific functional groups and their positions on the purine ring. These unique features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
69369-05-7 |
|---|---|
Formule moléculaire |
C8H11N5O3 |
Poids moléculaire |
225.20 g/mol |
Nom IUPAC |
6-amino-9-(2,3-dihydroxypropyl)-7H-purin-8-one |
InChI |
InChI=1S/C8H11N5O3/c9-6-5-7(11-3-10-6)13(8(16)12-5)1-4(15)2-14/h3-4,14-15H,1-2H2,(H,12,16)(H2,9,10,11) |
Clé InChI |
MDSGXPXOVDEBFT-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=O)N2)CC(CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















